
(4-iodo-1H-pyrazol-1-yl)acetic acid
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Overview
Description
(4-Iodo-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative characterized by an iodine atom at the 4-position of the pyrazole ring and an acetic acid group at the 1-position. Its molecular formula is C₅H₅IN₂O₂ (molecular weight: 252.01 g/mol), with a SMILES notation of C1=C(C=NN1CC(=O)O)I and InChIKey VYRSJDHAOMNMLF-UHFFFAOYSA-N .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodo-1H-pyrazol-1-yl)acetic acid typically involves the iodination of pyrazole derivatives. One common method involves the reaction of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, yielding 5-substituted 4-iodo-1-tosylpyrazoles . The presence of acetic acid can facilitate the formation of 5-aryl-4-iodopyrazoles in moderate yields .
Industrial Production Methods
The use of eco-friendly methodologies and heterogeneous catalytic systems is also being explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-iodo-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced with other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The pyrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Iodination: Molecular iodine and sodium bicarbonate are commonly used for the iodination of pyrazole derivatives.
Substitution: Various nucleophiles can be employed to replace the iodine atom, depending on the desired product.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-iodo-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates with antibacterial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is used in the development of functional materials, such as dyes for solar cells and other optical applications.
Organic Synthesis: It acts as a versatile intermediate in the synthesis of various heterocyclic compounds, contributing to the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (4-iodo-1H-pyrazol-1-yl)acetic acid is primarily determined by its interactions with molecular targets in biological systems. The pyrazole ring can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The iodine atom can also participate in halogen bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares (4-iodo-1H-pyrazol-1-yl)acetic acid with analogs differing in substituents or functional groups:
Biological Activity
(4-iodo-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with an iodine substituent at the 4-position and an acetic acid functional group at the 1-position. This unique structure contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit key enzymes involved in various biochemical pathways. For instance, some derivatives have been shown to inhibit tubulin polymerization, which is critical in cancer cell proliferation and metastasis .
- Target Interaction : The compound may interact with multiple biological targets, including receptors and enzymes, leading to various therapeutic effects such as anti-inflammatory and anticancer activities .
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant antitumor effects across various cancer cell lines. For example, compounds derived from similar structures have shown cytotoxicity against breast cancer (MCF-7), glioblastoma (U-87 MG), and non-small cell lung cancer (A549) cells .
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related compounds:
Study | Findings | Cell Lines Tested |
---|---|---|
Study 1 | Inhibition of tubulin polymerization leading to reduced cancer cell proliferation. | MCF-7, A549 |
Study 2 | Significant cytotoxicity observed in pyrazole derivatives against glioblastoma cells. | U-87 MG |
Study 3 | Anti-inflammatory effects demonstrated through COX inhibition assays. | Various |
Case Study: Antitumor Activity
In a recent study, a series of pyrazole derivatives were synthesized, including this compound. These compounds were tested against several cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited IC50 values indicating potent cytotoxicity.
- MDA-MB-231 (Triple-Negative Breast Cancer) : Showed significant growth inhibition.
- A549 (Non-Small Cell Lung Cancer) : Demonstrated effective apoptosis induction.
The results highlighted that the presence of the iodine atom in the structure enhances the compound's interaction with cellular targets, contributing to its antitumor efficacy .
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRSJDHAOMNMLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6752-13-2 |
Source
|
Record name | 2-(4-iodo-1H-pyrazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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